3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family This compound is characterized by its unique structure, which includes ethoxyethyl and methoxyphenyl groups attached to a purino[7,8-a]pyrimidine core
Preparation Methods
The synthesis of 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route begins with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the ethoxyethyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and methoxybenzene. The reaction conditions often involve refluxing in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARPs. By inhibiting PARP activity, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely heavily on PARP-mediated DNA repair for survival .
Comparison with Similar Compounds
Similar compounds to 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit inhibitory activity against enzymes like CDK2 and have been studied for their anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and potential use in cancer therapy.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have shown antitumor activity and are being explored for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP activity, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-7-11-24(16)19)14-8-5-6-9-15(14)28-3/h5-6,8-9H,4,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJVLBESWGDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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